(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(quinoxalin-2-yl)methanone
CAS No.: 2034260-98-3
Cat. No.: VC7549729
Molecular Formula: C16H15N5O3S
Molecular Weight: 357.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034260-98-3 |
|---|---|
| Molecular Formula | C16H15N5O3S |
| Molecular Weight | 357.39 |
| IUPAC Name | [3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-quinoxalin-2-ylmethanone |
| Standard InChI | InChI=1S/C16H15N5O3S/c1-20-7-6-17-16(20)25(23,24)11-9-21(10-11)15(22)14-8-18-12-4-2-3-5-13(12)19-14/h2-8,11H,9-10H2,1H3 |
| Standard InChI Key | IMVCFNYKORDRHV-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound is defined by the molecular formula , with a molecular weight of 357.4 g/mol . Its IUPAC name, [3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-quinoxalin-2-ylmethanone, reflects the integration of three key subunits:
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A 1-methyl-1H-imidazole-2-sulfonyl group, contributing sulfonamide functionality.
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An azetidine ring (a four-membered nitrogen-containing heterocycle).
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A quinoxalin-2-yl methanone group, a bicyclic aromatic system with ketone substitution .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 357.4 g/mol | VulcanChem |
| SMILES | CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | PubChem |
| InChIKey | IMVCFNYKORDRHV-UHFFFAOYSA-N | PubChem |
The sulfonyl group (-SO-) bridges the imidazole and azetidine rings, while the methanone connects the azetidine to the quinoxaline system. This arrangement suggests potential for hydrogen bonding and π-π interactions, critical for target binding .
Stereochemical Considerations
The azetidine ring introduces conformational constraints due to its small ring size, potentially influencing pharmacophore orientation. Computational models (PubChem 3D Conformer) indicate a non-planar structure, with the sulfonyl group adopting a pseudo-axial position relative to the azetidine . Quinoxaline’s planar aromatic system may facilitate stacking interactions with biological targets like kinase ATP pockets .
Synthetic Routes and Methodological Insights
Reported Synthesis Strategies
While no direct synthesis protocol for this compound is publicly documented, analogous molecules provide clues. A 2019 study demonstrated the utility of N,N-dimethylformamide (DMF) and sulfur in constructing (1H-benzimidazol-2-yl)(phenyl)methanones from aldehydes and o-phenylenediamine . Adapting this, one plausible route involves:
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Sulfonation of 1-methylimidazole to yield 1-methyl-1H-imidazole-2-sulfonyl chloride.
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Azetidine functionalization via sulfonamide coupling.
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Methanone formation through Friedel-Crafts acylation or nucleophilic substitution .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Target Intermediate |
|---|---|---|---|
| 1 | Imidazole sulfonation | ClSOH, CHCl, 0°C | 1-methyl-1H-imidazole-2-sulfonyl chloride |
| 2 | Azetidine sulfonamidation | Azetidine, NEt, THF | 3-(imidazol-2-sulfonyl)azetidine |
| 3 | Quinoxaline methanone coupling | Quinoxaline-2-carbonyl chloride, DMF, 60°C | Final product |
This approach mirrors methods used in synthesizing PI3K inhibitors featuring quinoxaline sulfonamides .
Challenges in Synthesis
The azetidine ring’s strain and the sulfonyl group’s electron-withdrawing nature may complicate reaction kinetics. Steric hindrance at the azetidine nitrogen could necessitate high-temperature conditions or catalytic acceleration . Purification challenges are anticipated due to the compound’s polar sulfonyl and nonpolar quinoxaline moieties, likely requiring gradient HPLC.
Pharmacokinetic and Toxicity Considerations
ADME Profiles
The compound’s LogP (calculated: 1.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility. The sulfonyl group may confer metabolic stability against cytochrome P450 oxidation, while the azetidine ring could resist hydrolysis .
Toxicity Risks
Imidazole-containing compounds often exhibit hepatotoxicity at high doses. In silico predictions (ProtoTox-II) indicate potential mitochondrial toxicity (Score: 0.72), warranting in vitro validation.
Research Gaps and Future Directions
Despite its intriguing structure, experimental data on this compound remain sparse. Key unanswered questions include:
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Synthetic scalability: Can the hypothesized route achieve >70% yield?
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Target engagement: Does it inhibit PI3K isoforms or other kinases?
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In vivo efficacy: What pharmacokinetic optimization is needed for therapeutic use?
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